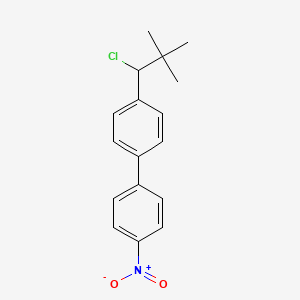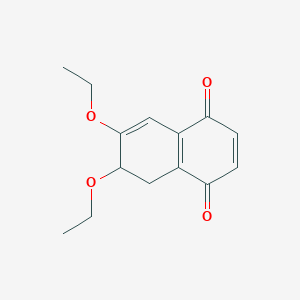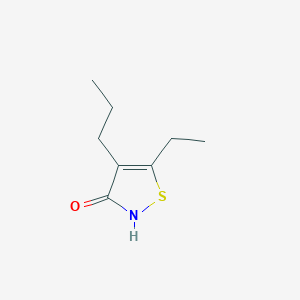![molecular formula C14H17NO B14378025 2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole CAS No. 89718-65-0](/img/structure/B14378025.png)
2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide is a heterocyclic compound with a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol . This compound is part of the indole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions. The uniqueness of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Propriétés
Numéro CAS |
89718-65-0 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2,2-dimethyl-1-oxido-3,3a,4,5-tetrahydrobenzo[g]indol-1-ium |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15(14)16/h3-6,11H,7-9H2,1-2H3 |
Clé InChI |
MBRPVPQUDLYGHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CCC3=CC=CC=C3C2=[N+]1[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)

![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)

![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)



![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)



